6-Chloro-2-methylimidazo[1,2-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines can be accomplished through various methods, including palladium- and copper-catalyzed aminations. Enguehard et al. (2003) described convenient and efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using such catalyzed methodologies, highlighting the versatility in synthesizing substituted imidazo[1,2-a]pyridines (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines has been explored through X-ray crystallography, providing insights into their crystalline structure and molecular conformation. For instance, the crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine was described by Enguehard et al. (2003), revealing detailed structural information pertinent to 6-aminoimidazo[1,2-a]pyridine derivatives (Enguehard et al., 2003).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, offering a pathway to diverse functionalized compounds. Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, demonstrating the role of the nitro group in facilitating chlorine displacement and enabling the synthesis of various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
Physical Properties Analysis
The physical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, such as solubility, melting point, and stability, are crucial for its application in synthetic chemistry. While specific data on 6-Chloro-2-methylimidazo[1,2-a]pyridine was not directly mentioned, the physical properties of closely related compounds provide a reference point for understanding its behavior under various conditions.
Chemical Properties Analysis
The chemical properties of 6-Chloro-2-methylimidazo[1,2-a]pyridine, including its reactivity with different reagents, potential for substitution reactions, and the role of its functional groups in synthesis, are fundamental aspects of its utility in chemical synthesis. The work by Enguehard et al. (2003) on ipso- or cine-substitutions of 6-haloimidazo[1,2-a]pyridine derivatives underlines the significance of reaction conditions on the outcome, illustrating the chemical versatility of the imidazo[1,2-a]pyridine scaffold (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).
Scientific Research Applications
Synthesis of Novel Derivatives
Enguehard et al. (2003) reported methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives using palladium- or copper-catalyzed methodology, which can have implications in medicinal chemistry and materials science (Enguehard et al., 2003).
Anti-inflammatory Applications
Abignente et al. (1982) synthesized a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids and evaluated them for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities, showcasing their potential in pharmaceutical applications (Abignente et al., 1982).
Antibacterial Activity
Althagafi and Abdel‐Latif (2021) synthesized new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial potency, indicating their application in antimicrobial therapies (Althagafi & Abdel‐Latif, 2021).
Water-Mediated Synthesis
Mohan et al. (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, expanding the methodology for synthesizing such compounds in a more environmentally friendly manner (Mohan, Rao, & Adimurthy, 2013).
Synthesis of Cyanines
Sa̧czewski et al. (1987) discussed the reaction of 2-Chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates to produce cyanines, which have applications in dye and pigment industries (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).
Synthesis of Imidazo[1,2-a]pyridines
Masters et al. (2011) explored the synthesis of pyrido[1,2-a]benzimidazoles, significant in both medicinal and materials chemistry (Masters et al., 2011).
Microwave-Assisted Direct C3 Alkenylation
Koubachi et al. (2008) presented a method for the synthesis of 3-alkenylimidazo[1,2-a]pyridines, indicating advancements in the synthesis techniques for such compounds (Koubachi et al., 2008).
Future Directions
Imidazo[1,2-a]pyridines, including 6-Chloro-2-methylimidazo[1,2-a]pyridine, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore new synthetic pathways, with an emphasis on environmentally benign strategies . Additionally, further studies on the biological activity profiles of these compounds could lead to the development of new drugs .
Mechanism of Action
Target of Action
6-Chloro-2-methylimidazo[1,2-a]pyridine is a type of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridines, in general, have been found to exhibit significant activity against mdr-tb and xdr-tb . This suggests that they may interact with targets that are crucial for the survival and proliferation of these resistant strains of tuberculosis.
Biochemical Pathways
Given its activity against mdr-tb and xdr-tb, it is likely that it interferes with pathways essential for the survival and proliferation of these bacteria .
Pharmacokinetics
One compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring was found to have good microsomal stability, with a half-life of 83 minutes in humans and 63 minutes in mice . This suggests that 6-Chloro-2-methylimidazo[1,2-a]pyridine may also have favorable pharmacokinetic properties.
Result of Action
Given its activity against mdr-tb and xdr-tb, it is likely that it leads to the death of these bacteria, thereby helping to control the spread of these resistant strains .
properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRZNBSRWKRPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560104 | |
Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylimidazo[1,2-a]pyridine | |
CAS RN |
13583-92-1 | |
Record name | 6-Chloro-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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